molecular formula C14H21NO3 B13448721 N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine

N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine

Cat. No.: B13448721
M. Wt: 251.32 g/mol
InChI Key: XQMKOBSKWGMZQO-JQWIXIFHSA-N
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Description

N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amine group of (1R,2S)-norephedrine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine typically involves the reaction of (1R,2S)-norephedrine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine undergoes several types of chemical reactions, including:

    Deprotection: The removal of the Boc group to yield the free amine.

    Substitution: Reactions where the Boc-protected amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is (1R,2S)-norephedrine.

    Substitution: The products depend on the electrophile used in the reaction, leading to a variety of substituted amines.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine primarily involves the protection of the amine group by the Boc group. This protection prevents the amine from participating in unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-2-(tert-butoxycarbonylamino)ethanol
  • N-(tert-Butoxycarbonyl)-3-aminopropanol
  • N-(tert-Butoxycarbonyl)-4-aminobutanol

Uniqueness

N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and deprotection steps, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h5-10,12,16H,1-4H3,(H,15,17)/t10-,12-/m0/s1

InChI Key

XQMKOBSKWGMZQO-JQWIXIFHSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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